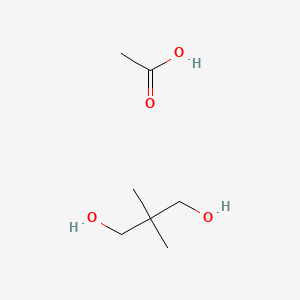
Acetic acid;2,2-dimethylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,2-dimethylpropane-1,3-diol, also known as neopentyl glycol, is an organic compound with the molecular formula C5H12O2. It is a colorless, hygroscopic crystalline solid that is highly soluble in water and other polar solvents. This compound is widely used in the synthesis of polyesters, paints, lubricants, and plasticizers due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentyl glycol is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde. This reaction produces hydroxypivaldehyde as an intermediate, which can then be converted to neopentyl glycol through either a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon .
Industrial Production Methods: The industrial production of neopentyl glycol involves the same synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: Neopentyl glycol undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with inorganic acids and carboxylic acids to form esters and water. It can also be converted to aldehydes or acids by oxidizing agents .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Reactions with carboxylic acids and inorganic acids are common.
Major Products:
Esters: Formed by reaction with carboxylic acids.
Aldehydes and Acids: Produced through oxidation reactions.
Scientific Research Applications
Neopentyl glycol is used in various scientific research applications due to its versatility:
Chemistry: It is used in the synthesis of polyesters, cyclic carbonates, and boronic acid esters.
Biology: It serves as a protecting group for carbonyl compounds in biochemical research.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is a key component in the production of paints, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of neopentyl glycol involves its ability to form stable cyclic derivatives, which makes it an excellent protecting group for carbonyl compounds. This stability is due to the Thorpe-Ingold effect, which favors the formation of five-membered rings. The compound’s molecular targets include carbonyl groups in organic molecules, where it forms acetals and ketals to protect these functional groups during chemical reactions .
Comparison with Similar Compounds
Pentaerythritol: Another polyol used in the synthesis of polyesters and alkyd resins.
Trimethylolpropane: Used in the production of coatings, adhesives, and sealants.
Trimethylolethane: Similar applications in the production of resins and plasticizers.
Uniqueness: Neopentyl glycol is unique due to its high thermal stability and resistance to hydrolysis, making it particularly valuable in applications requiring durability and longevity. Its ability to form stable cyclic derivatives also sets it apart from other similar compounds .
Properties
CAS No. |
117756-41-9 |
|---|---|
Molecular Formula |
C7H16O4 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
acetic acid;2,2-dimethylpropane-1,3-diol |
InChI |
InChI=1S/C5H12O2.C2H4O2/c1-5(2,3-6)4-7;1-2(3)4/h6-7H,3-4H2,1-2H3;1H3,(H,3,4) |
InChI Key |
AMAIUVVQEKFSED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















